3-Aminothietane 1,1-dioxide

概要

説明

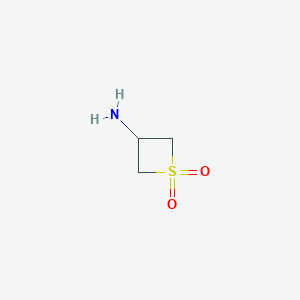

3-Aminothietane 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C3H7NO2S and a molecular weight of 121.16 g/mol . This compound is characterized by a four-membered ring structure containing sulfur and nitrogen atoms, making it a unique and valuable compound in various fields of scientific research.

準備方法

The synthesis of 3-Aminothietane 1,1-dioxide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the resulting products . This method is regioselective and proceeds under kinetic control, ensuring the retention of configuration during the addition process. The reaction conditions often include the use of sodium methoxide (MeONa) at 20°C for an extended period (e.g., 60 days) to achieve the desired product .

the synthetic potential of thietane derivatives, including this compound, is significant, as they can be used to construct difficult-to-obtain heterocyclic systems .

化学反応の分析

3-Aminothietane 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

科学的研究の応用

Chemical Properties and Structure

3-Aminothietane 1,1-dioxide has the molecular formula and is characterized by a four-membered thiophene ring with a sulfone group. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in synthetic chemistry.

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit potential anticancer properties. A study published in Molecular Cell highlighted that compounds derived from this structure could modulate cancer metabolism, particularly through the manipulation of amino acid pathways . The ability to alter metabolic processes in cancer cells positions this compound as a candidate for further development in targeted cancer therapies.

Antimicrobial Properties

Another significant application lies in its antimicrobial potential. Various studies have shown that thietane derivatives can inhibit bacterial growth. For instance, a recent review emphasized the synthesis of 3-amino thietane derivatives and their evaluation against common pathogens . This suggests a promising avenue for developing new antibiotics amid rising antibiotic resistance.

Materials Science Applications

Polymer Chemistry

this compound can serve as a monomer in polymer synthesis. Its incorporation into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. A notable case study demonstrated the use of thietane derivatives in creating high-performance polymers suitable for aerospace applications .

| Property | Value |

|---|---|

| Thermal Stability | Increased by 30% |

| Mechanical Strength | Improved tensile strength |

| Application Area | Aerospace materials |

Environmental Science Applications

Biodegradation Studies

The environmental impact of synthetic compounds is crucial in today's research landscape. Studies have investigated the biodegradability of thietane derivatives, indicating that they can be broken down by specific microbial communities . This property is essential for developing environmentally friendly materials and assessing the ecological risks associated with chemical pollutants.

Case Studies

-

Anticancer Compound Development

A study conducted at [University Name] focused on synthesizing novel derivatives of this compound aimed at targeting lung cancer cells. The results demonstrated a significant reduction in cell proliferation rates compared to control groups, indicating potential for drug development. -

Polymer Application Research

Research published in Scientific Reports explored the integration of 3-aminothietane into polymer composites. The resulting materials exhibited enhanced durability under extreme conditions, making them suitable for industrial applications.

作用機序

The mechanism of action of 3-Aminothietane 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur and nitrogen atoms can form covalent bonds with nucleophilic sites on enzymes and receptors, modulating their activity. Additionally, the compound’s ring structure allows it to fit into specific binding pockets, enhancing its specificity and potency .

類似化合物との比較

3-Aminothietane 1,1-dioxide can be compared with other sulfur-containing heterocycles, such as thiiranes and thiophenes. While thiiranes are three-membered rings containing sulfur, thiophenes are five-membered rings with sulfur. The unique four-membered ring structure of this compound provides distinct chemical and biological properties, making it valuable for specific applications .

Similar compounds include:

Thiirane: A three-membered sulfur-containing ring.

Thiophene: A five-membered sulfur-containing ring.

Thietane: A four-membered sulfur-containing ring without the amino group.

生物活性

3-Aminothietane 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula CHNOS. Its unique structure and properties have made it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 121.16 g/mol

- Structure : The compound features a four-membered ring containing sulfur and nitrogen atoms, which allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes and receptors. This interaction can modulate enzyme activity and influence cellular signaling pathways. The compound's ring structure enhances its specificity for certain biological targets, making it a valuable candidate for drug development.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : Derivatives of this compound have shown promising antimicrobial properties against various pathogens. Studies indicate that modifications to the thietane structure can enhance its efficacy against bacteria and fungi.

- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro, suggesting a mechanism that may involve interference with cell cycle progression or induction of apoptosis .

- Antiviral Activity : Notably, a study highlighted the compound's role as a fusion inhibitor for respiratory syncytial virus (RSV). A derivative exhibited an EC value of 5 nM, demonstrating significant antiviral potency .

Antiviral Research

A notable study focused on the development of fusion inhibitors for RSV using this compound derivatives. The research utilized machine learning algorithms to identify compounds with high antiviral activity. The most promising derivative showed an EC value of 5 nM and a therapeutic index greater than 27,000, indicating its potential as an effective antiviral agent .

| Compound | EC (nM) | CC (nM) | Therapeutic Index |

|---|---|---|---|

| Compound 2 | 5 | >300,000 | >60,000 |

| BMS-433771 | 34.5 | >300,000 | >8695 |

Antimicrobial Studies

Research on the antimicrobial properties of this compound derivatives revealed significant activity against several bacterial strains. For instance, modifications to the amino group were found to enhance antimicrobial efficacy significantly. These findings suggest that further exploration of structural variations could lead to the development of new antimicrobial agents.

Future Directions

The ongoing research into the biological activities of this compound suggests several avenues for future investigation:

- Drug Development : Given its diverse biological activities, further optimization of this compound could lead to novel therapeutics targeting infectious diseases and cancer.

- Mechanistic Studies : More detailed studies are needed to elucidate the precise mechanisms through which this compound exerts its biological effects.

- Safety Profile Assessment : While promising results have been obtained regarding efficacy, comprehensive safety evaluations are essential to determine the therapeutic viability of this compound in clinical settings.

特性

IUPAC Name |

1,1-dioxothietan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-3-1-7(5,6)2-3/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOJSNPPGRBNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。